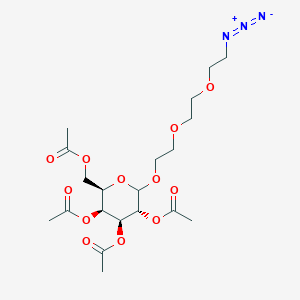
2-(2-(2-叠氮乙氧基)乙氧基)乙基 2,3,4,6-四-O-乙酰基-D-半乳糖吡喃糖苷
描述
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is a chemical compound with the molecular formula C20H31N3O12 and a molecular weight of 505.48 g/mol . This compound is a derivative of D-galactopyranoside, modified with azidoethoxy groups and acetyl groups, making it a versatile molecule in various chemical and biological applications .
科学研究应用
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is widely used in scientific research due to its unique properties:
生化分析
Biochemical Properties
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside plays a significant role in biochemical reactions, particularly in the field of glycobiology. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to specific substrates. The azido group in the compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, making it a valuable tool for labeling and tracking biomolecules .
Cellular Effects
The effects of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside on cells are multifaceted. It influences cell function by modifying cell surface glycoproteins and glycolipids, which are crucial for cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label and track lysosomes during apoptosis highlights its utility in studying cellular processes .
Molecular Mechanism
At the molecular level, 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside exerts its effects through specific binding interactions with biomolecules. The azido group enables it to form stable triazole linkages with alkyne-containing molecules in the presence of copper catalysts. This reaction is highly specific and efficient, allowing for precise modification of target molecules. Additionally, the acetyl groups protect the sugar moiety from premature degradation, ensuring the compound’s stability and reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside are critical factors. The compound is relatively stable under standard laboratory conditions but is sensitive to light and heat. Over time, it may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of glycosylation and cell signaling .
Dosage Effects in Animal Models
The effects of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in modifying glycoproteins and glycolipids. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular processes and potential cytotoxicity. Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse outcomes .
Metabolic Pathways
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the addition and removal of sugar moieties on proteins and lipids. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target areas, such as the cell membrane and lysosomes. The compound’s distribution is crucial for its effectiveness in labeling and tracking cellular components .
Subcellular Localization
The subcellular localization of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, such as lysosomes, where it can exert its labeling and tracking functions. The compound’s localization is essential for its activity and function in biochemical research .
准备方法
The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside involves several steps. One common method includes the reaction of D-galactopyranoside with acetic anhydride to introduce acetyl groups, followed by the reaction with azidoethoxyethanol under specific conditions . The reaction is typically carried out in a dry methanol solution with sodium methoxide as a catalyst, and the mixture is stirred at room temperature under an argon atmosphere for about 15 hours . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
化学反应分析
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, particularly with alkynes, to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Reduction: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common reagents used in these reactions include acetic anhydride, azidoethoxyethanol, sodium methoxide, and triphenylphosphine . Major products formed from these reactions include triazole derivatives and deacetylated galactopyranosides .
作用机制
The mechanism of action of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside involves its ability to participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, which can be used to link various molecules together . This property makes it a valuable tool in bioconjugation and molecular labeling . The acetyl groups protect the hydroxyl groups during synthesis and can be removed under specific conditions to reveal the active hydroxyl groups .
相似化合物的比较
Similar compounds to 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside include other azido-functionalized carbohydrates and acetyl-protected sugars . For example:
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-mannopyranoside: Similar structure but derived from mannose.
The uniqueness of 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside lies in its specific configuration and the presence of both azido and acetyl groups, which provide versatility in chemical reactions and applications .
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-IBBQXXDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659914 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381716-33-2 | |
| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-tetra-O-acetyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-2-[(4-methoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B1486556.png)
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)








![(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B1486574.png)
